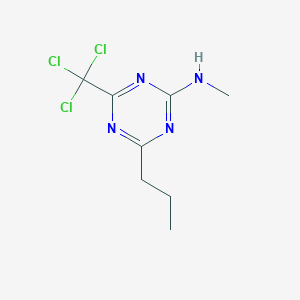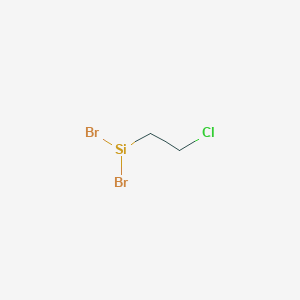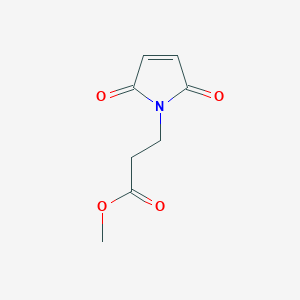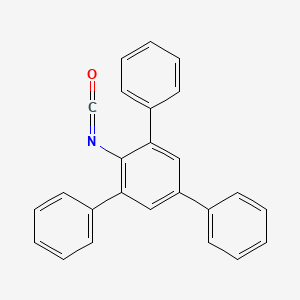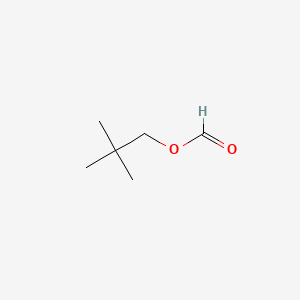
Triethylsilyllithium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylsilyllithium is an organosilicon compound that contains a silicon atom bonded to three ethyl groups and a lithium atom. It is a member of the organolithium family, which is known for its reactivity and utility in organic synthesis. This compound is used as a reagent in various chemical reactions, particularly in the formation of carbon-silicon bonds.
Vorbereitungsmethoden
Triethylsilyllithium can be synthesized through several methods. One common synthetic route involves the reaction of triethylchlorosilane with lithium metal in an inert solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction can be represented as follows:
(C2H5)3SiCl+Li→(C2H5)3SiLi+LiCl
In industrial settings, the production of this compound may involve similar methods but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Triethylsilyllithium undergoes a variety of chemical reactions, including:
Addition Reactions: It can add to multiple bonds such as alkenes and alkynes.
Substitution Reactions: The lithium atom in this compound can be replaced by other groups.
Complexation Reactions: This compound can form complexes with donor ligands, which can alter its reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Triethylsilyllithium is used in various scientific research applications:
Organic Synthesis: It is employed in the synthesis of organosilicon compounds, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and materials science.
Polymer Chemistry: It is used in the modification of polymers to introduce silicon-containing groups, which can enhance the properties of the resulting materials.
Wirkmechanismus
The mechanism of action of triethylsilyllithium involves the nucleophilic attack of the lithium atom on electrophilic centers in the substrate. This can lead to the formation of new carbon-silicon bonds or the substitution of existing groups. The reactivity of this compound is influenced by the presence of donor ligands, which can stabilize the compound and modulate its reactivity .
Vergleich Mit ähnlichen Verbindungen
Triethylsilyllithium is similar to other organosilicon compounds such as triethylgermyllithium and trimethylsilyllithium. it is unique in its reactivity and the types of reactions it can undergo. For example:
Triethylgermyllithium: Similar in structure but contains a germanium atom instead of silicon.
Trimethylsilyllithium: Contains three methyl groups instead of ethyl groups.
These comparisons highlight the unique properties of this compound and its utility in various chemical applications.
Eigenschaften
CAS-Nummer |
13792-75-1 |
|---|---|
Molekularformel |
C6H15LiSi |
Molekulargewicht |
122.2 g/mol |
IUPAC-Name |
lithium;triethylsilanide |
InChI |
InChI=1S/C6H15Si.Li/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1 |
InChI-Schlüssel |
NUWNHKMYUGNWEC-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC[Si-](CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


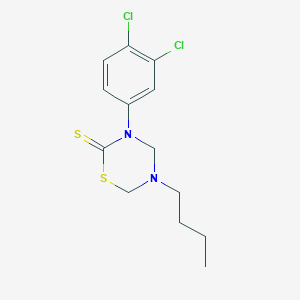
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)



